AL-9

HCV Antiviral PI4KIIIα

AL-9 is a host-targeting antiviral with unparalleled selectivity for PI4KIIIα over PI4KIIIβ. Unlike generic PI4K inhibitors, it depletes plasma membrane PI4P essential for HCV replication complex integrity while leaving Golgi PI4P pools untouched. With an EC50 of 0.29 µM against HCV genotype 1b, it is 6.5x more potent than PIK-93, enabling lower dosing and reduced off-target effects. Ideal for dissecting NS5A-PI4KIIIα interactions and studying HCV membranous web formation. Ensure experimental reproducibility—choose AL-9.

Molecular Formula C23H22N4O3
Molecular Weight 402.4 g/mol
CAS No. 869218-90-6
Cat. No. B1666764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAL-9
CAS869218-90-6
SynonymsAL-9;  AL 9;  AL9; 
Molecular FormulaC23H22N4O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO
InChIInChI=1S/C23H22N4O3/c28-14-19-6-8-22(30-19)16-1-7-21-20(13-16)23(25-15-24-21)26-17-2-4-18(5-3-17)27-9-11-29-12-10-27/h1-8,13,15,28H,9-12,14H2,(H,24,25,26)
InChIKeyLYZRWTKFOBBKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AL-9 (CAS 869218-90-6): Chemical Identity and Baseline Characteristics


AL-9, with the chemical name {5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol, is a synthetic small molecule (C23H22N4O3, MW 402.45) classified as a 4-anilino quinazoline derivative. It functions as an inhibitor of phosphatidylinositol 4-kinase III alpha (PI4KIIIα) and has demonstrated antiviral activity against Hepatitis C Virus (HCV) replication [1].

AL-9 (CAS 869218-90-6): Limitations of Generic Substitution


Substituting AL-9 with a generic PI4K inhibitor or other HCV replication inhibitor is scientifically unsound due to its unique combination of a clearly defined host-cell target (PI4KIIIα), a specific 4-anilino quinazoline pharmacophore, and a well-characterized functional selectivity profile. Unlike other compounds that may inhibit PI4K isoforms indiscriminately or target viral proteins with a lower barrier to resistance, AL-9's mechanism of action hinges on depleting the specific PI4P pool required for HCV replication complex integrity while sparing the Golgi-associated PI4P pool maintained by PI4KIIIβ [1][2]. This specific host-targeting mechanism distinguishes it from direct-acting antivirals and other kinase inhibitors, making its substitution with an alternative analog a high-risk proposition for experimental consistency.

AL-9 (869218-90-6): Quantitative Differentiation Evidence vs. Key Comparators


AL-9 (869218-90-6): Superior Anti-HCV Potency in Genotype 1b vs. PI4KIIIβ-Selective PIK-93

AL-9 demonstrates significantly greater potency against HCV genotype 1b replication compared to the PI4KIIIβ-selective inhibitor PIK-93. In a subgenomic replicon assay, AL-9 exhibited an EC50 of 0.29 µM for genotype 1b, whereas PIK-93 showed a much higher EC50 of 1.9 µM for HCV replication, representing a 6.6-fold difference in potency [1]. This quantitative advantage directly correlates with AL-9's primary target, PI4KIIIα, which is a critical host factor for the HCV genotype 1b replication complex, unlike PI4KIIIβ, the primary target of PIK-93.

HCV Antiviral PI4KIIIα

AL-9 (869218-90-6): Functional Cellular Selectivity for PI4KIIIα Over PI4KIIIβ

In living Huh7.5 cells, AL-9 treatment led to a gradual depletion of the PI4P pool at the plasma membrane, a function of PI4KIIIα. Critically, under the same experimental conditions, AL-9 did not affect the level of PI4P in the Golgi membrane, a process governed by the PI4KIIIβ isoform. This functional readout confirms that AL-9 selectively inhibits PI4KIIIα activity in a cellular context, while not significantly affecting PI4KIIIβ [1]. In contrast, compounds like PIK-93 are known PI4KIIIβ-selective inhibitors and do not exhibit this specific plasma membrane PI4P depletion profile [2].

PI4KIIIα Target Engagement Selectivity

AL-9 (869218-90-6): Quantitative Potency Difference Between HCV Genotypes 1b and 2a

AL-9 exhibits a measurable, reproducible difference in potency against HCV genotype 1b versus genotype 2a. The EC50 against a genotype 1b replicon (Con1-SR) was determined to be 0.29 ± 0.09 µM, while its EC50 against a genotype 2a replicon (JFH-A4) was 0.75 ± 0.15 µM, a difference of approximately 2.6-fold. Furthermore, against a chimeric genotype 2a virus (J6/JFH-1), the EC50 was 1.2 ± 0.37 µM [1]. This genotype-specific activity profile contrasts with some broad-spectrum HCV inhibitors that may show more uniform potency across genotypes or a different sensitivity pattern.

HCV Genotype Specificity Antiviral

AL-9 (869218-90-6): Comparison of Enzymatic IC50 vs. Cellular EC50

The relationship between AL-9's enzymatic inhibition of purified PI4KIIIα (IC50 = 0.57 µM) and its cellular antiviral activity (EC50 = 0.29 µM for GT1b) is a key differentiating factor. The near-equivalence of these values (0.57 µM vs. 0.29 µM) strongly supports a direct mechanistic link, where inhibition of the purified kinase translates effectively to inhibition of viral replication in a cellular context [1]. This is not always the case with other kinase inhibitors, where cellular EC50 values can be orders of magnitude higher due to permeability, efflux, or off-target binding.

PI4KIIIα Target Engagement Antiviral

AL-9 (CAS 869218-90-6): Optimal Research and Industrial Application Scenarios


HCV Genotype 1b Replication Studies Requiring High Potency

AL-9 is the preferred chemical probe for studies focused on HCV genotype 1b replication. Its EC50 of 0.29 µM against the Con1-SR replicon [1] makes it significantly more potent than alternative host-targeting antivirals like PIK-93 (EC50 1.9 µM). This allows researchers to use lower compound concentrations to achieve maximal viral inhibition, minimizing off-target effects and cytotoxicity.

Elucidating the PI4KIIIα-PI4P Pathway in HCV Host Factor Dependency

Given its functional cellular selectivity for PI4KIIIα over PI4KIIIβ, AL-9 is a critical tool for dissecting the role of the plasma membrane PI4P pool in HCV replication. Its ability to deplete PI4P at the plasma membrane without affecting the Golgi pool [2] provides a clean experimental system for studying the specific contribution of PI4KIIIα to the formation and maintenance of the HCV membranous web.

Investigating the Role of PI4KIIIα in NS5A Clustering and Replication Complex Integrity

Treatment with AL-9 induces the formation of abnormally large clusters of the HCV NS5A protein, a phenotype previously observed upon genetic silencing of PI4KIIIα [3]. This makes AL-9 a valuable pharmacological tool for studying the structural and functional organization of the HCV replication complex, particularly the interplay between the viral NS5A protein and the host PI4KIIIα enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AL-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.